

# Technical Support Center: CHS-828 and Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Chs-828  |           |
| Cat. No.:            | B1668923 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects associated with the experimental anticancer agent **CHS-828**.

## Understanding CHS-828 and its Gastrointestinal Effects

**CHS-828** is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, **CHS-828** selectively targets cancer cells with high metabolic rates. However, this mechanism also affects rapidly dividing cells in the gastrointestinal tract, leading to a range of GI-related adverse events.

### Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with **CHS-828** in preclinical and clinical studies?

A1: Clinical trials have identified a spectrum of gastrointestinal toxicities as dose-limiting factors for **CHS-828**. These commonly include nausea, vomiting, diarrhea, constipation, and esophagitis.[1][2] In some cases, more severe events such as subileus and gastric ulcers have been reported.[1]



Q2: What is the underlying mechanism of CHS-828-induced gastrointestinal toxicity?

A2: The primary mechanism is the depletion of NAD+ in the rapidly proliferating epithelial cells of the gastrointestinal tract. NAD+ is crucial for cellular energy metabolism and DNA repair. Its depletion leads to mitochondrial dysfunction and activation of Poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme. Overactivation of PARP1 further depletes cellular energy stores, contributing to intestinal inflammation, increased epithelial cell apoptosis (cell death), and decreased proliferation, ultimately compromising the integrity of the mucosal barrier.

Q3: Are there any strategies to reduce the gastrointestinal side effects of CHS-828?

A3: A promising strategy is the co-administration of nicotinamide (NAM) or nicotinic acid (NA), which are precursors of NAD+. This approach aims to rescue NAD+ levels in healthy tissues, including the gastrointestinal tract, thereby mitigating toxicity without compromising the antitumor efficacy in cancer cells that may lack the necessary enzymes to utilize these precursors. Preclinical studies with the **CHS-828** prodrug GMX1777 have shown that nicotinic acid can protect mice from lethal doses.[3][4]

Q4: How does the oral formulation of CHS-828 contribute to its gastrointestinal side effects?

A4: Direct irritation of the gastrointestinal mucosa by the oral formulation of **CHS-828** may contribute to the observed side effects. The development of an intravenous prodrug, GMX1777, was partly aimed at reducing the high intra- and inter-patient pharmacokinetic variability and potentially lessening the direct GI toxicity associated with oral **CHS-828**.

# **Troubleshooting Guides**

# Issue 1: Severe Diarrhea and Weight Loss in Animal Models

Symptoms: Animals treated with **CHS-828** exhibit significant diarrhea, leading to dehydration and a notable decrease in body weight.

Potential Cause: Disruption of the intestinal epithelial barrier function due to **CHS-828**-induced NAD+ depletion, leading to increased apoptosis and reduced proliferation of intestinal crypt cells. This results in malabsorption and fluid loss.



### **Troubleshooting Steps:**

- Dose Adjustment: Consider reducing the dose of CHS-828 to a level that maintains antitumor efficacy while minimizing gastrointestinal toxicity.
- Nicotinamide/Nicotinic Acid Co-administration: Implement a co-treatment protocol with nicotinamide or nicotinic acid. (See Experimental Protocols section for a detailed methodology).
- Supportive Care: Provide subcutaneous or intravenous fluid and electrolyte replacement to combat dehydration.
- Dietary Modification: Ensure access to a highly palatable and easily digestible diet to encourage food intake.
- Monitor Gut Microbiota: Changes in the gut microbiome can exacerbate chemotherapyinduced diarrhea. Consider collecting fecal samples for microbial analysis to investigate this as a contributing factor.

### Issue 2: Nausea and Vomiting in Experimental Subjects

Symptoms: Retching, pica (in rodents), and evidence of emesis in the housing environment.

Potential Cause: **CHS-828** can induce nausea and vomiting through both central and peripheral mechanisms. Central effects may involve the chemoreceptor trigger zone, while peripheral effects are likely due to direct irritation of the gastric mucosa and the release of emetogenic substances from the damaged gut.

### Troubleshooting Steps:

- Anti-emetic Prophylaxis: Administer standard anti-emetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron), prior to CHS-828 administration.
- Dose Fractionation: If the experimental design allows, consider splitting the daily dose of CHS-828 into two or more smaller administrations to reduce peak plasma concentrations and potential for acute nausea.



• Vehicle Optimization: For oral administration, experiment with different vehicle formulations to minimize direct gastric irritation.

### **Data Presentation**

Table 1: Summary of Gastrointestinal Side Effects of CHS-828 from Clinical Trials

| Gastrointestinal Side Effect | Reported Incidence  | Severity (Grade)    | Citation(s) |
|------------------------------|---------------------|---------------------|-------------|
| Nausea                       | Frequently Reported | 1-3                 | [1][2]      |
| Vomiting                     | Frequently Reported | 1-3                 | [1][2]      |
| Diarrhea                     | Frequently Reported | 1-4 (Dose-limiting) | [1][2]      |
| Constipation                 | Reported            | 1-4 (Dose-limiting) | [1][2]      |
| Esophagitis                  | Reported            | Dose-limiting       | [2]         |
| Subileus                     | Reported            | Not Specified       | [1]         |
| Gastric Ulcer                | Reported            | Not Specified       | [1]         |

Note: Specific incidence rates at different dose levels are not consistently reported in publicly available clinical trial data.

Table 2: Preclinical Observations and Mitigation Strategies



| Observation                                                                 | Potential Mitigation<br>Strategy                     | Expected Outcome                                                                         | Relevant Findings                                                                                                      |
|-----------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| CHS-828 induces<br>NAD+ depletion in<br>intestinal epithelium.              | Co-administration of nicotinamide or nicotinic acid. | Restoration of NAD+<br>levels in healthy<br>tissues, reducing<br>mucosal damage.         | Nicotinic acid<br>protected mice from<br>lethal doses of the<br>CHS-828 prodrug<br>GMX1777.[3][4]                      |
| Increased intestinal epithelial cell apoptosis and decreased proliferation. | Dose reduction or fractionation of CHS-828.          | Reduced severity of mucosal injury and improved tissue regeneration.                     | Dose-dependent<br>toxicity observed in<br>clinical trials suggests<br>dose modification may<br>reduce side effects.[1] |
| Alterations in gut microbiota composition.                                  | Probiotic or prebiotic supplementation.              | Restoration of a healthy gut microbiome, potentially reducing inflammation and diarrhea. | The gut microbiome is known to influence chemotherapy-induced GI toxicity.                                             |

## **Experimental Protocols**

# Protocol 1: Co-administration of Nicotinic Acid to Mitigate CHS-828 Induced Gastrointestinal Toxicity in a Mouse Model

Objective: To evaluate the efficacy of nicotinic acid in preventing **CHS-828**-induced gastrointestinal mucositis.

#### Materials:

- CHS-828
- Nicotinic Acid (NA)
- Vehicle for CHS-828 (e.g., 0.5% methylcellulose)



- Vehicle for NA (e.g., sterile saline)
- Female BALB/c mice (6-8 weeks old)

#### Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
  - Group 1: Vehicle control (for both CHS-828 and NA)
  - Group 2: CHS-828
  - Group 3: CHS-828 + Nicotinic Acid
  - Group 4: Nicotinic Acid only
- Dosing Regimen:
  - Administer CHS-828 orally (p.o.) once daily at a predetermined toxic dose (e.g., established from a pilot dose-range finding study).
  - Administer Nicotinic Acid (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to CHS-828 administration.
- · Monitoring:
  - Record body weight and assess stool consistency daily.
  - Monitor for signs of distress (e.g., lethargy, ruffled fur).
- Endpoint Analysis (e.g., Day 5 post-treatment initiation):
  - Euthanize mice and collect the small intestine.
  - Measure the length of the small intestine.



- Fix intestinal tissue in 10% neutral buffered formalin for histopathological analysis.
- Embed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
- Score intestinal mucositis based on a standardized scoring system (see Table 3).

Table 3: Histological Scoring of Intestinal Mucositis

| Score | Villus                            | Crypts                       | Inflammatory<br>Infiltrate                 |
|-------|-----------------------------------|------------------------------|--------------------------------------------|
| 0     | Normal, slender villi             | Normal, intact crypts        | None                                       |
| 1     | Mild villus blunting              | Mild crypt distortion        | Mild infiltrate in lamina propria          |
| 2     | Moderate villus<br>atrophy        | Moderate crypt loss          | Moderate infiltrate extending to submucosa |
| 3     | Severe villus atrophy, ulceration | Severe crypt loss, abscesses | Severe, transmural inflammation            |

This scoring system is a simplified example. Researchers should refer to detailed histopathological scoring guides for comprehensive evaluation.[5][6][7][8][9]

# Mandatory Visualizations Signaling Pathway of CHS-828-Induced Gastrointestinal Toxicity





Click to download full resolution via product page

Caption: Mechanism of CHS-828 induced GI toxicity.

### **Experimental Workflow for Mitigation Strategy**





Click to download full resolution via product page

Caption: Workflow for testing GI mitigation strategies.



# Logical Relationship of NAD+ Depletion and its Consequences



Click to download full resolution via product page

Caption: Consequences of **CHS-828**-induced NAD+ depletion.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of CHS 828 in patients with solid tumor malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to histomorphological evaluation of intestinal inflammation in mouse models -PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: CHS-828 and Gastrointestinal Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#mitigating-gastrointestinal-side-effects-of-chs-828]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com